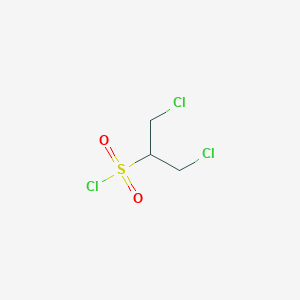![molecular formula C24H23N3O B2887022 N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide CAS No. 866043-07-4](/img/structure/B2887022.png)
N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a benzyl group substituted with two pyrrole rings and an ethylbenzenecarboxamide moiety
作用機序
Target of Action
Compounds containing a pyrrole moiety have been known to target a variety of enzymes and receptors, including dihydrofolate reductase, tyrosine kinase, cyclin-dependent kinases, and adenosine receptors .
Mode of Action
Pyrrole derivatives have been reported to inhibit the aforementioned targets, leading to a variety of cellular effects . The compound’s interaction with its targets could lead to changes in cellular processes, potentially influencing cell growth, inflammation, and other physiological responses.
Biochemical Pathways
These could include pathways related to cell growth and proliferation, inflammation, and other physiological processes .
Result of Action
Given the potential targets of pyrrole derivatives, the compound could have effects on cell growth, inflammation, and other physiological processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide typically involves the condensation of 2,6-di(1H-pyrrol-1-yl)benzylamine with 4-ethylbenzenecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
化学反応の分析
Types of Reactions
N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The pyrrole rings can be oxidized to form pyrrole-2,5-diones under the influence of oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrrole-2,5-diones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
科学的研究の応用
N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
類似化合物との比較
Similar Compounds
- N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-methylbenzenecarboxamide
- N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-propylbenzenecarboxamide
- N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-isopropylbenzenecarboxamide
Uniqueness
N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide is unique due to the presence of the ethyl group on the benzenecarboxamide moiety, which can influence its chemical reactivity and biological activity. The specific arrangement of the pyrrole rings and the ethylbenzenecarboxamide group also contributes to its distinct properties compared to similar compounds .
特性
IUPAC Name |
N-[[2,6-di(pyrrol-1-yl)phenyl]methyl]-4-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O/c1-2-19-10-12-20(13-11-19)24(28)25-18-21-22(26-14-3-4-15-26)8-7-9-23(21)27-16-5-6-17-27/h3-17H,2,18H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKDTBWFIQHWPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCC2=C(C=CC=C2N3C=CC=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(trifluoromethyl)benzyl)propanamide](/img/structure/B2886941.png)
![7-{[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2886942.png)
![2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2886945.png)
![2-[1-(2-Chloropyridine-4-carbonyl)piperidin-2-yl]-2-phenylacetonitrile](/img/structure/B2886947.png)

![(2Z)-3-phenyl-2-[(phenylamino)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B2886951.png)


![[2-(2,3-Dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2886957.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2886958.png)
![3-(Bromomethyl)-3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B2886959.png)
![N-(2-cyanoethyl)-N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2886961.png)

